4-benzyl-3-ethyl-1-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-1,4-diazepan-5-one
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Description
The molecule “4-benzyl-3-ethyl-1-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-1,4-diazepan-5-one” is a complex organic compound. It contains several functional groups and rings including a benzyl group, an ethyl group, an imidazo[1,2-a]pyrimidine ring, a carbonyl group, and a diazepanone ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are typically synthesized through multi-step organic reactions. These may involve condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazo[1,2-a]pyrimidine ring is a fused bicyclic heterocycle that is often found in various drugs and biologically active compounds .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The imidazo[1,2-a]pyrimidine ring, for example, is known to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .Mechanism of Action
Properties
IUPAC Name |
4-benzyl-3-ethyl-1-(imidazo[1,2-a]pyrimidine-2-carbonyl)-1,4-diazepan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-2-17-14-24(20(28)18-15-25-11-6-10-22-21(25)23-18)12-9-19(27)26(17)13-16-7-4-3-5-8-16/h3-8,10-11,15,17H,2,9,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFGOJRTAFQQNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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